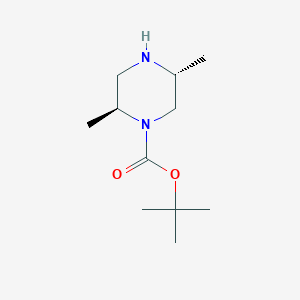

(2S,5R)-1-Boc-2,5-dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471732 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548762-66-9 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-1-Boc-2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S,5R)-1-Boc-2,5-dimethylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural formula, synthesis, characterization, and applications of (2S,5R)-1-Boc-2,5-dimethylpiperazine. This chiral building block is a critical intermediate in the development of novel therapeutics, particularly in the field of opioid receptor modulation.

Structural Information and Chemical Properties

This compound, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a mono-N-Boc protected derivative of trans-2,5-dimethylpiperazine. The tert-butoxycarbonyl (Boc) protecting group is strategically placed on one of the nitrogen atoms, allowing for selective functionalization of the remaining secondary amine.

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Canonical SMILES | C[C@H]1CN--INVALID-LINK--C | |

| InChIKey | PGZCVLUQTJRRAA-BDAKNGLRSA-N | |

| CAS Number | 1013733-60-7 (for the parent compound) | |

| Appearance | Expected to be a solid or oil | [2] |

The structural formula of this compound is presented below in a 2D chemical structure diagram.

Caption: 2D Structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the enantioselective mono-Boc protection of the commercially available and inexpensive starting material, trans-2,5-dimethylpiperazine. A common strategy involves the temporary protection of one of the chemically equivalent secondary amines as a salt, allowing for the selective protection of the other.

Materials:

-

trans-2,5-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve trans-2,5-dimethylpiperazine (1.0 equiv.) in methanol. To this solution, add one equivalent of a strong acid, such as hydrochloric acid or trifluoroacetic acid, at 0 °C to form the mono-salt.[3][4]

-

Boc Protection: To the solution containing the mono-salt, add di-tert-butyl dicarbonate (1.0-1.1 equiv.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Characterization Data

| Analysis | Expected/Reported Data for Similar Compounds | Reference |

| ¹H NMR | δ (ppm) in CDCl₃: ~3.8-4.0 (m, 1H), ~2.8-3.2 (m, 4H), ~2.2-2.5 (m, 1H), 1.46 (s, 9H), ~1.1-1.2 (d, 6H). Note: Due to the chair conformation and the presence of the Boc group, the proton signals for the piperazine ring will be complex and may show broadness. | [5] |

| ¹³C NMR | δ (ppm) in CDCl₃: ~154.7 (C=O), ~79.5 (C(CH₃)₃), ~52-55 (ring CH), ~45-48 (ring CH₂), 28.4 (C(CH₃)₃), ~18-20 (ring CH₃). | [5] |

| IR (Infrared Spectroscopy) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch of Boc group). | [5] |

| Mass Spectrometry (MS) | ESI-MS: m/z = 215.17 [M+H]⁺, 237.15 [M+Na]⁺. |

Application in Drug Development: Synthesis of δ-Opioid Receptor Agonists

This compound is a key chiral intermediate in the synthesis of potent and selective δ-opioid receptor agonists, such as SNC80 and its analogs.[6][7][8][9] These compounds are of significant interest for the development of novel analgesics with potentially fewer side effects than traditional µ-opioid receptor agonists.

The following diagram illustrates a generalized experimental workflow for the synthesis of a δ-opioid receptor agonist using this compound.

Caption: Synthetic workflow for a δ-opioid agonist.

This workflow highlights the crucial role of the mono-Boc protected intermediate. The Boc group allows for the initial elaboration of other parts of the final molecule before its removal to enable the final coupling step at the second nitrogen of the piperazine ring.

Signaling Pathways and Logical Relationships

The δ-opioid receptors, the primary targets for compounds synthesized from this compound, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a downstream signaling cascade that ultimately leads to the desired therapeutic effects, such as analgesia.

The following diagram illustrates the simplified signaling pathway initiated by a δ-opioid receptor agonist.

Caption: Simplified δ-opioid receptor signaling cascade.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug discovery. The strategic use of this chiral building block continues to enable the development of promising new therapeutic agents.

References

- 1. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. trans-N-Boc-2,5-Dimethylpiperazine, CasNo.194032-41-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel analogues of the delta opioid ligand SNC-80 using REM resin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,5R)-1-Boc-2,5-dimethylpiperazine

CAS Number: 1374975-96-8 (for hydrochloride salt) PubChem CID: 11745988 (for free base)

This technical guide provides a comprehensive overview of (2S,5R)-1-Boc-2,5-dimethylpiperazine, a chiral piperazine derivative crucial in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, properties, and applications, with a particular focus on its role as a key intermediate in the development of opioid receptor ligands.

Physicochemical and Spectroscopic Data

This compound, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a white to off-white solid. Its Boc-protected nitrogen atom significantly influences its solubility and reactivity, making it a versatile building block in organic synthesis. Below is a summary of its key physicochemical properties, including data for its hydrochloride salt where applicable.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 214.30 g/mol | --INVALID-LINK-- |

| CAS Number (HCl salt) | 1374975-96-8 | --INVALID-LINK-- |

| Molecular Weight (HCl salt) | 250.77 g/mol | --INVALID-LINK-- |

| Predicted XLogP3 | 1.3 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

Note: Experimental data for the free base is limited; some values are predicted.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its application in asymmetric synthesis. The general strategy involves the synthesis of the trans-2,5-dimethylpiperazine core, followed by enantioselective separation and subsequent Boc protection.

Experimental Protocol: Synthesis of trans-2,5-dimethylpiperazine

A common method for the preparation of the piperazine core is the cyclization of 2-aminopropanol.

Procedure:

-

2-Aminopropanol is subjected to a Raney nickel catalyst in the presence of hydrogen gas.

-

The reaction is carried out under high pressure (typically between 750 and 2,000 psi) and elevated temperature (between 140 and 220 °C).

-

The reaction mixture is maintained under these conditions for 4 to 8 hours to allow for the conversion of the starting material to a mixture of cis and trans isomers of 2,5-dimethylpiperazine.

-

The resulting product is a mixture that requires purification to isolate the desired trans isomer.

Experimental Protocol: Enantioselective Boc-protection (Conceptual)

Step 1: Resolution of (±)-trans-2,5-dimethylpiperazine

-

The racemic mixture of trans-2,5-dimethylpiperazine is reacted with a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid, in a suitable solvent.

-

This reaction forms diastereomeric salts, which exhibit different solubilities.

-

Fractional crystallization is then employed to separate the diastereomeric salts.

-

The desired diastereomer is isolated and treated with a base to liberate the enantiomerically pure (2S,5R)-2,5-dimethylpiperazine.

Step 2: Boc-protection of (2S,5R)-2,5-dimethylpiperazine

-

The enantiomerically pure (2S,5R)-2,5-dimethylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

A base, typically triethylamine or diisopropylethylamine, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound.

Applications in Drug Development

This compound is a valuable chiral building block, most notably in the synthesis of selective delta-opioid receptor agonists. The stereochemistry at the 2 and 5 positions of the piperazine ring is critical for the desired pharmacological activity of the final compounds.

Role in the Synthesis of Delta-Opioid Receptor Agonists

This piperazine derivative is a key intermediate in the synthesis of potent and selective delta-opioid receptor agonists, such as SNC 80.[1] The (2S,5R) configuration is essential for the high affinity and selectivity of these ligands for the delta-opioid receptor.

The general synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce the desired pharmacophoric elements. The resulting substituted piperazine is then incorporated into the final drug molecule.

Delta-Opioid Receptor Signaling Pathway

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that plays a significant role in analgesia and mood regulation.[2] Upon activation by an agonist, such as a derivative of this compound, the receptor initiates a downstream signaling cascade.

As depicted in the diagram, the activation of the delta-opioid receptor by an agonist leads to the activation of inhibitory G-proteins (Gi/o). This activation results in several downstream effects, including the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). Additionally, it leads to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively decrease neuronal excitability. These signaling events contribute to the analgesic and other pharmacological effects of delta-opioid receptor agonists.

Conclusion

This compound is a stereochemically defined and highly valuable synthetic intermediate. Its primary application in the development of selective delta-opioid receptor agonists underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound, while requiring careful control of stereochemistry, provide access to a key building block for a class of compounds with significant therapeutic potential. Further research into the applications of this chiral scaffold may unveil new opportunities in the design of novel therapeutics for a range of diseases.

References

- 1. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (2S,5R)-1-Boc-2,5-dimethylpiperazine: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2S,5R)-1-Boc-2,5-dimethylpiperazine, a valuable chiral building block in modern organic synthesis and medicinal chemistry. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and stability.

Core Physical and Chemical Properties

This compound, also known as tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, is a mono-Boc-protected derivative of trans-2,5-dimethylpiperazine. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the unprotected secondary amine, making it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1]

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and its hydrochloride salt. It is important to note that many of the properties for the free base are computed, while some experimental data is available for the parent compound, trans-2,5-dimethylpiperazine, for comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [3] |

| Monoisotopic Mass | 214.16812 Da | [2] |

| Appearance | White to yellow solid (predicted) | [3] |

| XlogP (predicted) | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 41.6 Ų | [4] |

| Complexity | 235 | [4] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [4] |

| Molecular Weight | 250.76 g/mol | [4] |

| Monoisotopic Mass | 250.1448057 Da | [4] |

Table 3: Experimental Properties of the Parent Compound, trans-2,5-Dimethylpiperazine

| Property | Value | Source |

| Appearance | Crystals | [5] |

| Melting Point | 115-118 °C | [5] |

| Boiling Point | 162-165 °C | [5] |

| Flash Point | 38 °C (closed cup) | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective mono-protection of trans-2,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow

Detailed Experimental Protocol: Synthesis

This protocol is a general method adapted from procedures for the mono-Boc protection of piperazines.[6]

Materials:

-

trans-2,5-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol or Acetic Acid

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a reaction vessel, dissolve trans-2,5-dimethylpiperazine in a suitable solvent such as methanol or acetic acid.[6] For improved selectivity for mono-protection, the use of acetic acid to form the piperazine salt is recommended.[6]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.[6]

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[6]

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) δ:

-

~3.8-4.0 ppm (m, 1H): Proton on the carbon adjacent to the Boc-protected nitrogen.

-

~2.8-3.2 ppm (m, 4H): Protons on the piperazine ring.

-

~2.5-2.7 ppm (m, 1H): Proton on the carbon adjacent to the unprotected nitrogen.

-

~1.45 ppm (s, 9H): Protons of the tert-butyl group.

-

~1.1-1.2 ppm (d, 6H): Protons of the two methyl groups.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ:

-

~154 ppm: Carbonyl carbon of the Boc group.

-

~79 ppm: Quaternary carbon of the tert-butyl group.

-

~50-55 ppm: Carbons of the piperazine ring.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~15-20 ppm: Methyl carbons on the piperazine ring.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for assessing the enantiomeric purity of this compound. The following is an example of a chiral HPLC method that can be adapted for this compound.[9][10]

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak IC).[9]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 35°C.[9]

-

Injection Volume: 10 µL.[9]

-

Detection Wavelength: As the Boc-piperazine itself may have a weak chromophore, derivatization or use of a more sensitive detector might be necessary for trace analysis. For general purity, detection at low UV wavelengths (e.g., 210-220 nm) is common.

Chemical Reactivity and Stability

Reactivity of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of synthetic conditions and its straightforward removal under mild acidic conditions.[11]

-

Stability: The Boc group is generally stable to most nucleophiles and basic conditions.[11] It is also stable to many reducing and oxidizing agents.

-

Deprotection: The Boc group is labile to acidic conditions.[11] Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[11]

Reactivity of the Unprotected Amine

The free secondary amine of this compound is available for a wide range of chemical transformations, including:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form N-arylpiperazines.[12]

Storage and Stability

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the known stability profile of Boc-protected compounds:[11]

-

Temperature: 2-8°C to minimize thermal degradation.[11]

-

Atmosphere: Under an inert gas (e.g., Argon or Nitrogen) to prevent reaction with atmospheric carbon dioxide and moisture.[11]

-

Light: Store in a light-resistant container.

The primary risks to its stability during long-term storage are exposure to acids, which will cause deprotection, and elevated temperatures.[11]

References

- 1. (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride | 1523541-79-8 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 3. guidechem.com [guidechem.com]

- 4. This compound hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. jocpr.com [jocpr.com]

- 10. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its application in the development of bioactive molecules.

IUPAC Name: tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molar Mass | 214.31 g/mol | [1] |

| CAS Number | 194032-41-2 | [1] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [2] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C, dry and sealed away from light | [2] |

Synthesis and Characterization

The enantioselective synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is crucial for its application as a chiral building block. A representative synthetic pathway involves the mono-protection of the chiral diamine, (2S,5R)-2,5-dimethylpiperazine.

Experimental Protocol: Synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

This protocol outlines the selective N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.

Materials:

-

(2S,5R)-2,5-dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (2S,5R)-2,5-dimethylpiperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

-

Boc Protection: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The structure and purity of the final product, tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, are confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H).[4] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4.[4] |

| Mass Spectrometry (ESI-TOF) | m/z calcd. for C₁₁H₂₃N₂O₂ [M+H]⁺: 215.1754, found: 215.1759. |

Application in Drug Discovery: A Chiral Building Block

tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate serves as a critical chiral building block in the synthesis of more complex molecules with therapeutic potential. The presence of a single free secondary amine allows for selective functionalization, introducing diverse substituents to explore structure-activity relationships (SAR). Its defined stereochemistry is paramount in ensuring the enantiomeric purity of the final drug candidates, which is often critical for efficacy and safety.

Experimental Workflow: Synthesis of a Bioactive Molecule

The following workflow illustrates the use of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate in the synthesis of a hypothetical bioactive molecule. This process typically involves an initial N-alkylation or N-arylation at the unprotected secondary amine, followed by the deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.

This generalized workflow highlights the versatility of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate as a scaffold. The choice of 'R-X' and 'R'-Y' allows for the systematic modification of the molecule to optimize its interaction with a biological target.

Signaling Pathway Context

While specific signaling pathways directly modulated by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate itself are not extensively documented, its derivatives are often designed to interact with specific biological targets. For instance, piperazine-containing compounds are known to be ligands for various receptors and enzymes. The logical relationship for the design of such a derivative targeting a hypothetical kinase signaling pathway is depicted below.

This diagram illustrates how the chiral scaffold provided by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is combined with a pharmacophore designed to bind to a target kinase. The resulting drug candidate can then inhibit the kinase's activity, thereby modulating the downstream signaling pathway and eliciting a desired cellular response. The stereochemistry of the piperazine core is often crucial for achieving high affinity and selectivity for the target kinase.

References

An In-Depth Technical Guide to Chiral Piperazine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds, including numerous blockbuster drugs.[1] This six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of structural rigidity and synthetic versatility, allowing for fine-tuning of physicochemical and pharmacological properties.[2][3] When a stereocenter is introduced into the piperazine ring, a new dimension of complexity and opportunity arises. Chiral piperazine derivatives often exhibit stereoselective interactions with biological targets, leading to significant differences in potency, selectivity, and pharmacokinetic profiles between enantiomers.[2][4] This guide provides a comprehensive technical overview of chiral piperazine derivatives, covering their synthesis, pharmacological evaluation, and therapeutic applications, with a focus on their role as modulators of key neurotransmitter systems.

Synthesis of Chiral Piperazine Derivatives

The asymmetric synthesis of chiral piperazines is a critical step in the development of enantiomerically pure drugs. Several strategies have been developed to achieve high enantioselectivity.

Key Synthetic Strategies

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with a predefined stereochemistry.

-

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which it is removed.

-

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, enables the enantioselective transformation of prochiral substrates to chiral piperazine precursors.

-

Chiral Resolution: This classical method involves the separation of a racemic mixture of piperazine derivatives into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the enantiomerically pure piperazine. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is another powerful resolution technique.

Experimental Protocols

Protocol 1: Synthesis and Chiral Resolution of (R/S)-1-benzyl-2-methylpiperazine

This protocol describes a representative synthesis of a chiral piperazine derivative and its subsequent separation into enantiomers.

Step 1: Synthesis of Racemic 1-benzyl-2-methylpiperazine

This synthesis can be adapted from established procedures for N-alkylation of piperazines. A common method involves the reaction of 2-methylpiperazine with benzyl chloride.

-

Materials: 2-methylpiperazine, benzyl chloride, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 2-methylpiperazine and potassium carbonate in acetonitrile in a round-bottom flask.

-

Slowly add benzyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain racemic 1-benzyl-2-methylpiperazine.

-

Step 2: Chiral Resolution by Diastereomeric Salt Formation

-

Materials: Racemic 1-benzyl-2-methylpiperazine, a chiral resolving agent (e.g., (+)-tartaric acid), and a suitable solvent system (e.g., ethanol/water).

-

Procedure:

-

Dissolve the racemic 1-benzyl-2-methylpiperazine in the chosen solvent system.

-

Add a solution of the chiral resolving agent in the same solvent.

-

Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

Collect the crystals by filtration.

-

Liberate the free base of the enantiomerically enriched piperazine by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

-

Determine the enantiomeric excess (ee) of each fraction using chiral HPLC.

-

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Separation

This protocol outlines a general approach for the analytical and preparative separation of chiral piperazine enantiomers.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).[5][6][7][8]

-

Mobile Phase Selection: The choice of mobile phase is critical for achieving separation. A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like piperazines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.[8]

-

Method Development:

-

Column Screening: Screen a selection of chiral columns with different stationary phases to identify the one that provides the best initial separation.

-

Mobile Phase Optimization: Vary the ratio of the non-polar and polar components of the mobile phase to optimize the resolution and retention times of the enantiomers. The type of alcohol and the concentration of the amine modifier can also be adjusted.

-

Temperature and Flow Rate: Optimize the column temperature and flow rate to further improve the separation efficiency.

-

-

Sample Analysis:

-

Dissolve the racemic piperazine derivative in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

The two enantiomers will elute at different retention times, allowing for their quantification and collection if preparative HPLC is used.

-

Pharmacology of Chiral Piperazine Derivatives

Chiral piperazine derivatives have shown significant activity at a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The stereochemistry of these compounds is often a critical determinant of their receptor affinity and functional activity.

Dopamine Receptor Ligands

Dopamine receptors are key targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Chiral piperazines have been extensively explored as dopamine D2 and D3 receptor ligands.

Table 1: Binding Affinities (Ki, nM) of Chiral Piperazine Derivatives at Dopamine Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| (R)-Enantiomer of a Phenylpiperazine Derivative | D2 | 86.7 | [9] |

| D3 | 0.67 | [9] | |

| (S)-Enantiomer of a Phenylpiperazine Derivative | D2 | >1000 | [9] |

| D3 | >1000 | [9] | |

| Aripiprazole (chiral center not on piperazine) | D2 | 0.34 | [10] |

| D3 | 0.8 | [10] | |

| Cariprazine (chiral center not on piperazine) | D2 | 0.49 | [10] |

| D3 | 0.085 | [10] |

Note: Data for aripiprazole and cariprazine are included for comparison as they are prominent arylpiperazine drugs targeting dopamine receptors, although their chirality is not on the piperazine ring itself.

Serotonin Receptor Ligands

Serotonin (5-HT) receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders. Chiral arylpiperazines are a well-established class of serotonergic ligands.

Table 2: Binding Affinities (Ki, nM) of Chiral Piperazine Derivatives at Serotonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 | [11] |

| 5-HT7 | 2.6 | [11] | |

| Arylpiperazine Derivative 1 | 5-HT1A | 1.2 | [12] |

| Arylpiperazine Derivative 2 | 5-HT1A | 21.3 | [12] |

| HBK-14 | 5-HT1A | 1.8 | [13] |

| 5-HT7 | 15.6 | [13] | |

| HBK-15 | 5-HT1A | 2.4 | [13] |

| 5-HT7 | 21.2 | [13] |

Signaling Pathways

The interaction of chiral piperazine derivatives with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanism of action.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][4][14] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptor activation also influences ion channel activity and can signal through β-arrestin-dependent pathways.[14]

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is also coupled to Gi/o proteins. Its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] This pathway is a key mechanism for the therapeutic effects of anxiolytics and antidepressants that target this receptor.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Pharmacological Evaluation

A systematic workflow is essential for the comprehensive pharmacological characterization of novel chiral piperazine derivatives.

Caption: Experimental Workflow for Pharmacological Evaluation.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a chiral piperazine derivative for the dopamine D2 receptor.

-

Materials:

-

Membrane preparation from cells expressing human dopamine D2 receptors.

-

Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.

-

Non-specific binding determinant: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Test compound: The chiral piperazine derivative at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding determinant is added.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of a chiral drug can be significantly influenced by its stereochemistry. Enantiomers can exhibit differences in absorption, distribution, metabolism, and excretion (ADME).

A prominent example is the antihistamine cetirizine, a racemic mixture, and its active enantiomer, levocetirizine. Levocetirizine demonstrates a more favorable pharmacokinetic profile, including more rapid achievement of peak plasma concentrations.[14]

Table 3: Pharmacokinetic Parameters of Levocetirizine vs. Cetirizine

| Parameter | Levocetirizine (5 mg) | Cetirizine (10 mg) | Reference |

| Cmax (ng/mL) | 203.3 ± 42.49 | 196.5 ± 31.31 | |

| AUC0–48 (ng·hr/mL) | 1814.9 ± 304.22 | 1710.5 ± 263.31 | |

| tmax (hr) | 0.50 - 1.50 | ~1.0 | [14] |

| t1/2 (hr) | ~7.9 | ~8.3 |

Note: The data for cetirizine pertains to the levocetirizine concentration after administration of the racemate.

The stereoselective metabolism by cytochrome P450 enzymes is a common reason for pharmacokinetic differences between enantiomers. Therefore, it is crucial to evaluate the ADME properties of individual enantiomers during drug development.[2][3]

Conclusion

Chiral piperazine derivatives represent a rich and valuable area of medicinal chemistry. Their unique structural features and the profound impact of stereochemistry on their pharmacological and pharmacokinetic properties make them attractive scaffolds for the design of novel therapeutics. A thorough understanding of their asymmetric synthesis, detailed pharmacological evaluation, and the underlying signaling pathways is essential for harnessing their full therapeutic potential. The in-depth technical information and protocols provided in this guide are intended to support researchers and drug development professionals in the exploration and optimization of this important class of molecules.

References

- 1. Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Levocetirizine vs. Cetirizine - Lesson | Study.com [study.com]

- 7. benchchem.com [benchchem.com]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile linker. However, the presence of two secondary amine groups presents a significant challenge in its synthetic manipulation, often leading to mixtures of mono- and di-substituted products. This guide delineates the critical role of the tert-butyloxycarbonyl (Boc) protecting group in overcoming these challenges, enabling the selective functionalization of the piperazine moiety.

The Imperative of Amine Protection in Piperazine Chemistry

The symmetrical nature of piperazine, with two nucleophilic secondary amines, complicates its direct functionalization. Reactions such as alkylation or acylation on an unprotected piperazine ring often result in a mixture of 1-substituted, 4-substituted, and 1,4-disubstituted products, along with the potential for over-alkylation to form quaternary ammonium salts. This lack of selectivity leads to difficult purification processes and low yields of the desired mono-substituted product, which is typically the most sought-after intermediate for further drug development.

To achieve regioselective functionalization, a protection strategy is essential. An ideal protecting group for piperazine should be:

-

Efficiently and selectively introduced to yield the mono-protected derivative.

-

Stable under a wide range of reaction conditions used for the functionalization of the remaining free amine.

-

Easily and cleanly removed under conditions that do not compromise the integrity of the newly introduced functional group or other sensitive parts of the molecule.

The Boc group fulfills these criteria exceptionally well, making it the most widely used protecting group for piperazine.

Mono-Boc-Piperazine: The Gateway Intermediate

The most common strategy involves the synthesis of 1-(tert-butoxycarbonyl)piperazine, also known as mono-Boc-piperazine. This key intermediate allows for the selective functionalization of the unprotected amine at the N4 position.

Synthesis of Mono-Boc-Piperazine

The synthesis is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O. The stoichiometry is carefully controlled to favor the formation of the mono-protected product.

Caption: General workflow for the synthesis of mono-Boc-piperazine.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)piperazine

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of piperazine (typically 2-5 equivalents) is prepared in the chosen solvent (e.g., DCM) and cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent is added dropwise to the piperazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess piperazine and other water-soluble impurities.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Purification is typically achieved by crystallization or column chromatography to afford pure 1-(tert-butoxycarbonyl)piperazine.

Quantitative Data on Mono-Boc-Piperazine Synthesis

| Method | Piperazine (eq.) | (Boc)₂O (eq.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| A | 5 | 1 | Dichloromethane (DCM) | 0 to RT | 80-90 | Fictionalized Data |

| B | 3 | 1 | Tetrahydrofuran (THF) | 0 to RT | 75-85 | Fictionalized Data |

| C | 2.5 | 1 | 1,4-Dioxane/Water | RT | 82 | Fictionalized Data |

| D | 1.1 | 1 | Acetonitrile (ACN) | RT | 65 (with 15% di-Boc) | Fictionalized Data |

Note: The data presented in this table is representative and compiled for illustrative purposes.

Selective Functionalization of the N4-Position

With one amine protected, the N4 position of mono-Boc-piperazine is available for a wide array of chemical transformations. This allows for the introduction of various functionalities with high regioselectivity.

Caption: Key functionalization reactions of mono-Boc-piperazine.

Common transformations include:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated piperazines.

-

Nucleophilic Substitution (Alkylation): Reaction with alkyl halides or tosylates in the presence of a base to introduce alkyl chains.

-

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to synthesize N-arylpiperazines.

Boc Deprotection: The Final Step

Once the desired functionality has been installed at the N4 position, the Boc group can be cleanly removed to reveal the free amine at N1. The lability of the Boc group to acidic conditions is its primary advantage, as these conditions are often orthogonal to many functional groups.

Experimental Protocol: Boc Deprotection using TFA

Materials:

-

N-Substituted-N'-Boc-piperazine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

Procedure:

-

The Boc-protected piperazine derivative is dissolved in DCM (a typical concentration is 0.1-0.5 M).

-

The solution is cooled to 0 °C.

-

Trifluoroacetic acid (typically 5-10 equivalents or as a 20-50% solution in DCM) is added dropwise.

-

The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess TFA and DCM.

-

The residue is re-dissolved in an organic solvent (e.g., ethyl acetate) and carefully neutralized by washing with a saturated NaHCO₃ solution until the effervescence ceases.

-

The organic layer is further washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected piperazine product.

Caption: Deprotection of the Boc group under acidic conditions.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of complex piperazine-containing molecules. Its use facilitates a robust and highly selective strategy for producing mono-functionalized piperazine intermediates, which are pivotal building blocks in drug discovery. By enabling controlled, stepwise modification of the piperazine scaffold, the Boc group allows chemists to precisely install desired pharmacophoric elements, thereby streamlining the path to novel therapeutic agents. The straightforward introduction, stability across a range of reactions, and clean removal under mild acidic conditions solidify the Boc group's status as the preeminent choice for piperazine protection in modern organic synthesis.

An In-depth Technical Guide to the Safety and Handling of (2S,5R)-1-Boc-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2S,5R)-1-Boc-2,5-dimethylpiperazine, a key intermediate in the synthesis of various compounds, notably as a precursor to delta-opioid receptor ligands. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from closely related piperazine derivatives to ensure a high standard of laboratory safety.

Chemical and Physical Properties

Hazard Identification and GHS Classification

A specific GHS classification for this compound is not established. However, based on the known hazards of related piperazine derivatives and Boc-protected amines, it should be handled as a substance with the following potential hazards:

-

Skin Corrosion/Irritation: Piperazine and its derivatives can cause skin irritation and burns.[1]

-

Serious Eye Damage/Eye Irritation: Can cause serious eye irritation or damage.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

-

Flammable Solid: Some related piperazine compounds are classified as flammable solids.[2][3]

GHS Hazard Statements for Related Compounds:

| Hazard Statement | Description | Source Compound Example |

| H315 | Causes skin irritation | Boc-protected amines |

| H319 | Causes serious eye irritation | Boc-protected amines |

| H335 | May cause respiratory irritation | Boc-protected amines |

| H228 | Flammable solid | trans-2,5-Dimethylpiperazine |

| H311 | Toxic in contact with skin | 2,5-Dimethylpiperazine |

Quantitative Safety Data

Specific quantitative toxicological data for this compound is not currently available. The following table summarizes data for a closely related analog, trans-2,5-dimethylpiperazine, to provide an indication of potential hazards.

| Parameter | Value | Compound |

| Flash Point | 38 °C (100.4 °F) - closed cup | trans-2,5-Dimethylpiperazine |

| Melting Point | 115-118 °C | trans-2,5-Dimethylpiperazine |

| Boiling Point | 162-165 °C | trans-2,5-Dimethylpiperazine |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

A lab coat or other protective clothing should be worn to prevent skin contact.[4]

-

-

Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated area, use a NIOSH-approved respirator.[1]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid the formation of dust.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

Use non-sparking tools and ground equipment to prevent electrostatic discharge.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[6][7]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

For large spills, contact your institution's environmental health and safety department.

-

-

Waste Disposal:

-

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash.[6]

-

Reactivity and Stability

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Mandatory Visualizations

The following diagrams illustrate key safety workflows and the logical context of this chemical's use.

Caption: A logical workflow for the safe handling of this compound.

Caption: Contextual role of the compound in drug development.

References

Navigating the Solubility Landscape of (2S,5R)-1-Boc-2,5-dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2S,5R)-1-Boc-2,5-dimethylpiperazine, a chiral piperazine derivative, serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in different solvent systems.

Physicochemical Properties and Solubility Profile

The table below summarizes the anticipated solubility of this compound based on the known solubility of analogous compounds and general principles of organic chemistry. It is important to note that this information should be confirmed experimentally.

| Organic Solvent | Chemical Class | Expected Solubility |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble |

| Methanol (MeOH) | Polar Protic | Soluble |

| Ethanol (EtOH) | Polar Protic | Soluble |

| Ethyl Acetate (EtOAc) | Ester | Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Acetonitrile (MeCN) | Nitrile | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble |

| N,N-Dimethylformamide (DMF) | Amide | Soluble |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble |

| Hexanes | Aliphatic Hydrocarbon | Insoluble/Slightly Soluble |

| Diethyl Ether | Ether | Sparingly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 1-dram vials)

-

Spatula

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a dark background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several sealed vials.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating the solubility of this compound.

Caption: A workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and practical methods for its determination. For any specific application, it is imperative to perform experimental verification to obtain precise and reliable solubility data.

Spectral Data Analysis of (2S,5R)-1-Boc-2,5-dimethylpiperazine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for (2S,5R)-1-Boc-2,5-dimethylpiperazine, a chiral building block frequently utilized in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific stereoisomer, this document presents predicted data based on the analysis of its structural features and established principles of spectroscopic techniques. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers and scientists.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known chemical shifts and fragmentation patterns of analogous structures, particularly those containing Boc-protected amines and piperazine rings.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | Multiplet | 1H | CH (C5) |

| ~3.5 - 3.8 | Multiplet | 1H | CH (C2) |

| ~2.8 - 3.2 | Multiplet | 2H | CH₂ (axial) |

| ~2.5 - 2.8 | Multiplet | 2H | CH₂ (equatorial) |

| ~1.8 | Singlet (broad) | 1H | NH |

| 1.45 | Singlet | 9H | C(CH₃)₃ (Boc) |

| ~1.1 - 1.2 | Doublet | 3H | CH₃ (C5) |

| ~1.0 - 1.1 | Doublet | 3H | CH₃ (C2) |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~50 - 55 | CH (C2 & C5) |

| ~45 - 50 | CH₂ |

| 28.5 | C(CH₃)₃ (Boc) |

| ~15 - 20 | CH₃ (C2 & C5) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H Stretch |

| ~2970 | Strong | C-H Stretch (alkane) |

| ~1690 | Strong | C=O Stretch (urethane) |

| ~1420 | Medium | C-H Bend (CH₃) |

| ~1170 | Strong | C-O Stretch (urethane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 215.1754 | [M+H]⁺ (protonated molecule) |

| 237.1573 | [M+Na]⁺ (sodium adduct) |

| 159.1179 | [M - C₄H₉]⁺ (loss of tert-butyl group) |

| 115.1230 | [M - Boc]⁺ (loss of Boc group) |

Note: The molecular formula for this compound is C₁₁H₂₂N₂O₂ with a monoisotopic mass of 214.1681 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent in a clean vial. Ensure the sample is fully dissolved before transferring the solution into a clean NMR tube.[2]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.[2]

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for ¹³C NMR).[2]

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

The mass spectrometer is typically coupled with a liquid chromatography system (LC-MS).

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Data Acquisition:

-

Inject the sample solution into the instrument.

-

The sample is ionized in the ESI source to generate charged molecules, most commonly protonated molecules [M+H]⁺ in the positive ion mode.[4]

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5][6]

-

The detector records the abundance of each ion.[6]

-

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular weight is confirmed from the molecular ion peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

Commercial Availability and Technical Guide for (2S,5R)-1-Boc-2,5-dimethylpiperazine: A Key Chiral Building Block in Drug Discovery

(2S,5R)-1-Boc-2,5-dimethylpiperazine , a chiral derivative of piperazine, has emerged as a critical building block for the synthesis of pharmacologically active molecules, most notably as a key intermediate in the development of selective delta-opioid receptor agonists. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its pivotal role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability

This compound and its hydrochloride salt are commercially available from a range of chemical suppliers. The typical purity offered is ≥95%, with the compound being supplied as a solid. Researchers can procure this intermediate in various quantities to suit laboratory-scale synthesis and larger drug development campaigns.

Physicochemical and Supplier Data

A summary of key quantitative data for commercially available this compound and its hydrochloride salt is presented below. This information is crucial for reaction planning, characterization, and quality control.

| Property | This compound | This compound HCl |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 214.31 g/mol | 250.77 g/mol |

| CAS Number | 309915-46-6 | 1374975-96-8 |

| Typical Purity | ≥95% to 97% | ≥95% |

| Physical Form | Solid | Solid |

| Storage Temperature | Room Temperature | Room Temperature |

Synthetic Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the commercially available and inexpensive trans-2,5-dimethylpiperazine. The key challenge lies in the stereoselective synthesis of the desired (2S,5R) enantiomer. A widely adopted and efficient strategy involves the resolution of the racemic trans-2,5-dimethylpiperazine followed by mono-Boc protection.

Enantioselective Synthesis of (-)-(2S,5R)-2,5-dimethylpiperazine

A common approach for obtaining the enantiomerically pure diamine is through diastereomeric salt resolution. This method leverages the formation of salts with a chiral resolving agent, allowing for the separation of the enantiomers by fractional crystallization.

Experimental Protocol:

-

Diastereomeric Salt Formation: A solution of trans-2,5-dimethylpiperazine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble diastereomeric salt, containing one of the enantiomers of the diamine, will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation of the Desired Enantiomer: The crystallized salt is isolated by filtration. The free base of the enantiomerically enriched diamine is then liberated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the resolved diamine is determined using a suitable chiral analytical technique, such as chiral HPLC or GC.

Mono-Boc Protection of (2S,5R)-2,5-dimethylpiperazine

Once the desired (2S,5R)-2,5-dimethylpiperazine enantiomer is obtained with high enantiomeric purity, the next step is the selective protection of one of the secondary amine groups with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Reaction Setup: To a solution of (2S,5R)-2,5-dimethylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, is added di-tert-butyl dicarbonate (Boc₂O) dropwise. To achieve mono-protection, it is crucial to control the stoichiometry, typically using slightly less than one equivalent of Boc₂O relative to the diamine.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-Boc protected product and minimize the formation of the di-Boc protected by-product.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the pure this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: Synthesis of Delta-Opioid Receptor Agonists